molecular formula C16H13IN2O2 B4914591 (Z)-2-cyano-N-(2-ethylphenyl)-3-(5-iodofuran-2-yl)prop-2-enamide

(Z)-2-cyano-N-(2-ethylphenyl)-3-(5-iodofuran-2-yl)prop-2-enamide

Cat. No.: B4914591
M. Wt: 392.19 g/mol
InChI Key: GBPCXNYLFZCCNE-XFXZXTDPSA-N
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Description

(Z)-2-cyano-N-(2-ethylphenyl)-3-(5-iodofuran-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, an ethylphenyl group, and an iodofuran group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-N-(2-ethylphenyl)-3-(5-iodofuran-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Iodofuran Moiety: The iodofuran group can be synthesized through iodination of a furan derivative using iodine and a suitable oxidizing agent.

    Formation of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Coupling Reactions: The final step involves coupling the iodofuran moiety with the cyano and ethylphenyl groups under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The iodofuran moiety can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products:

    Oxidation Products: Various oxidized derivatives of the furan ring.

    Reduction Products: Amines or other reduced forms of the cyano group.

    Substitution Products: Compounds with different functional groups replacing the iodine atom.

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery programs targeting various diseases.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(2-ethylphenyl)-3-(5-iodofuran-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    (Z)-2-cyano-N-(2-phenyl)-3-(5-iodofuran-2-yl)prop-2-enamide: Similar structure but lacks the ethyl group.

    (Z)-2-cyano-N-(2-ethylphenyl)-3-(5-bromofuran-2-yl)prop-2-enamide: Similar structure but with a bromine atom instead of iodine.

Uniqueness:

  • The presence of the ethyl group and the iodofuran moiety in (Z)-2-cyano-N-(2-ethylphenyl)-3-(5-iodofuran-2-yl)prop-2-enamide contributes to its unique chemical properties and potential biological activities, distinguishing it from similar compounds.

Properties

IUPAC Name

(Z)-2-cyano-N-(2-ethylphenyl)-3-(5-iodofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O2/c1-2-11-5-3-4-6-14(11)19-16(20)12(10-18)9-13-7-8-15(17)21-13/h3-9H,2H2,1H3,(H,19,20)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPCXNYLFZCCNE-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(O2)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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